molecular formula C13H25ClN2O B1441194 (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride CAS No. 1246172-60-0

(2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

Cat. No. B1441194
M. Wt: 260.8 g/mol
InChI Key: WBNFNYPXXOTQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is a chemical compound with the molecular formula C13H25ClN2O . It has a molecular weight of 260.81 .


Physical And Chemical Properties Analysis

The physical and chemical properties of (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride are not fully detailed in the search results. The molecular weight is 260.80300 , but other properties such as density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

  • Synthesis Techniques : The compound (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, a related compound, was synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate. This synthesis process involves amidation, Friedel-crafts acylation, and hydration, providing an overall yield of 62.4% (Zheng Rui, 2010).

  • Chemical Analysis and Impurity Identification : In the context of cloperastine hydrochloride, a piperidine derivative, the identification and quantification of five impurities were conducted using various chromatographic and spectral techniques (Heying Liu et al., 2020).

  • Toxicity Studies : Bis Mannich bases and corresponding piperidinols, including various hydrochloride salts, were assessed for toxicity using the brine shrimp bioassay. This study is important for understanding the potential toxic effects of these compounds in biological systems (H. Gul, M. Gul, E. Erciyas, 2003).

  • Selective Estrogen Receptor Modulator Research : A novel compound, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene hydrochloride, was synthesized and found to be a potent selective estrogen receptor modulator (SERM) with significant effects on estrogen-dependent cell proliferation (A. Palkowitz et al., 1997).

  • Antibacterial and Antifungal Activities : Various Naphthoquinone compounds substituted with piperidinol, piperidine, and piperazine were synthesized and evaluated for their antibacterial and antifungal activities. This highlights the potential of these compounds in the development of new antimicrobial agents (C. Ibiş et al., 2015).

  • Neuroprotective Activities : Aryloxyethylamine derivatives, including those with piperidinyl groups, were synthesized and evaluated for their neuroprotective effects. These compounds showed potential in protecting against glutamate-induced cell death, suggesting their usefulness in treating neurological conditions (Y. Zhong et al., 2020).

properties

IUPAC Name

(2-ethylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c1-2-11-7-4-6-10-15(11)13(16)12-8-3-5-9-14-12;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNFNYPXXOTQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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